molecular formula C12H15N5O2 B2600558 2-methoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide CAS No. 921054-08-2

2-methoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide

Cat. No.: B2600558
CAS No.: 921054-08-2
M. Wt: 261.285
InChI Key: KNKPMRYRRMXBCE-UHFFFAOYSA-N
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Description

2-Methoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a synthetic small molecule featuring a tetrazole core substituted with a 4-methylphenyl group and an acetamide side chain modified with a methoxy group. Tetrazoles are nitrogen-rich heterocycles known for metabolic stability and bioisosteric replacement of carboxylic acids, enhancing pharmacokinetic properties.

Properties

IUPAC Name

2-methoxy-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-9-3-5-10(6-4-9)17-11(14-15-16-17)7-13-12(18)8-19-2/h3-6H,7-8H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKPMRYRRMXBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a suitable alkylating agent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using dimethyl sulfate or methyl iodide.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the intermediate product with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant promise in the development of pharmaceuticals. Its tetrazole moiety is known for enhancing the bioactivity of drugs, particularly in the context of anti-inflammatory and analgesic properties.

Antiinflammatory Activity

Studies have indicated that compounds containing tetrazole rings can act as inhibitors of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests that 2-methoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide could be investigated further for its potential use in treating inflammatory diseases .

Antimicrobial Properties

Research into similar tetrazole derivatives has revealed promising antimicrobial activity against various pathogens. The structural features of this compound may contribute to its potential efficacy against resistant strains of bacteria and fungi .

Pharmacological Studies

Pharmacological evaluations have shown that compounds with similar structures can exhibit anticonvulsant properties. The presence of methoxy and methyl groups in the structure may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further studies in seizure disorders.

Case Study: Anticonvulsant Activity

In a recent study involving tetrazole derivatives, compounds similar to this compound demonstrated effective protection against seizures in animal models. The median effective doses were significantly lower than those of standard treatments, indicating a potential for developing new anticonvulsant medications .

Materials Science Applications

Beyond pharmacology, this compound could have applications in materials science due to its unique chemical properties.

Polymer Chemistry

The incorporation of tetrazole groups into polymer matrices can enhance thermal stability and mechanical properties. Research into related compounds suggests that this compound might be utilized as a monomer or additive in creating advanced polymeric materials with improved performance characteristics.

Table: Comparison of Properties

PropertyThis compoundSimilar Tetrazole Derivatives
Antiinflammatory ActivityPotentially highConfirmed
Antimicrobial ActivityPromisingConfirmed
Anticonvulsant ActivityUnder investigationHigh efficacy
Thermal StabilityExpected to be enhancedConfirmed

Mechanism of Action

The mechanism of action of 2-methoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural differences and properties of analogous compounds derived from the provided evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups Evidence ID
2-Methoxy-N-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}acetamide (Target) Tetrazole 4-Methylphenyl, methoxyacetamide Not explicitly provided Tetrazole, methoxy, acetamide N/A
2-Ethoxy-N-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}acetamide (BI81751) Tetrazole 4-Fluorophenyl, ethoxyacetamide 279.27 Ethoxy, fluorine, acetamide
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide Tetrazole 3-Chloro-4-methylphenyl, sulfanyl, 2-methoxyphenyl Not provided Sulfanyl, chloro, methoxy
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)acetamide Triazole Naphthalenyloxy, 4-chlorophenyl 393.11 (calc.) Triazole, naphthyl, chloro
2-{[1-(3-Chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl}-N-(5-ethyl-thiadiazol-2-yl)acetamide Tetrazole + Thiadiazole 3-Chloro-4-methylphenyl, thiadiazole, sulfanyl Not provided Thiadiazole, sulfanyl, chloro
Benzyl-N-({[(1S)-1-(1H-tetrazol-5-yl)ethyl]carbamoyl}methyl)carbamate (13g-L) Tetrazole (1S)-1-(Tetrazol-5-yl)ethyl, benzyloxycarbonyl 350.1 (M+H)+ Stereochemistry, carbamate

Key Observations

Substituent Effects on Bioactivity: The ethoxy group in BI81751 (vs. Sulfanyl-containing analogs (e.g., and ) introduce sulfur, which can enhance metal-binding capacity or modulate redox properties compared to oxygen-based substituents .

Fluorine in BI81751 enhances electronegativity and metabolic stability via C-F bond inertia, a common strategy in drug design .

Stereochemical Considerations :

  • Compound 13g-L () highlights the role of stereochemistry (S-configuration) in biological activity, suggesting chiral centers in the target compound could be explored for selectivity .

Research Findings and Implications

Pharmacokinetic and Physicochemical Trends

  • Molecular Weight : Ethoxy-substituted BI81751 (279.27 g/mol) is lighter than triazole-containing 6 m (393.11 g/mol), indicating that core heterocycle choice significantly impacts size and likely bioavailability .
  • Polarity : Sulfanyl and thiadiazole groups () may reduce aqueous solubility compared to methoxy/acetamide substituents, necessitating formulation adjustments .

Biological Activity

2-Methoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C13H16N6O\text{C}_{13}\text{H}_{16}\text{N}_{6}\text{O}

This compound features a methoxy group, a tetrazole ring, and a methylphenyl moiety that contribute to its biological activity.

Antitumor Activity

Research indicates that compounds containing tetrazole rings exhibit significant antitumor properties. A study demonstrated that derivatives of tetrazole showed cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures displayed IC50 values in the range of 1.61 to 1.98 µg/mL against certain cancer cells .

CompoundIC50 (µg/mL)Cancer Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431

The presence of electron-donating groups like methyl on the phenyl ring enhances the cytotoxic activity of these compounds .

Anticonvulsant Activity

Tetrazole derivatives have also been studied for their anticonvulsant properties. In particular, some compounds demonstrated efficacy in models of epilepsy by modulating neurotransmitter systems . The structure-activity relationship (SAR) analysis indicated that modifications on the tetrazole ring significantly influenced anticonvulsant efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Bcl-2 : Similar compounds have been shown to inhibit the anti-apoptotic protein Bcl-2, promoting apoptosis in cancer cells .
  • Modulation of GABA Receptors : Some tetrazole derivatives act as positive modulators of GABA receptors, which can reduce neuronal excitability and prevent seizures .

Case Studies

Several studies have focused on the synthesis and biological evaluation of tetrazole-containing compounds:

  • Synthesis and Evaluation : A series of tetrazole derivatives were synthesized and evaluated for their anticancer activity. The most potent compound exhibited significant growth inhibition in both in vitro and in vivo models .
  • Neuroprotective Effects : Research highlighted that certain tetrazole derivatives provided neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and apoptosis .

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